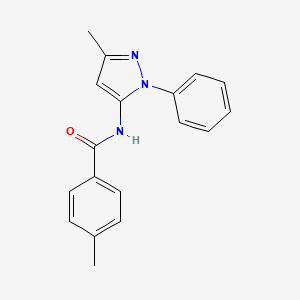
4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide” is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs) . For instance, an efficient one-pot two-step synthesis of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was reported, involving a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed by various methods such as melting point (mp), 1HNMR, 13CNMR, and HRMS . For example, the structure of “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine” was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, the reductive amination is a commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined by various methods. For instance, the yield, color, melting point, and NMR data of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, were reported .Applications De Recherche Scientifique
Structural Analysis and Synthesis Methods
Structural Characterization and Tautomerism : Research on related pyrazole compounds, like 4-benzoyl-5-methyl-2-phenylpyrazol-3-one, has revealed insights into their structural characterization, indicating the existence of tautomeric forms stabilized by intramolecular hydrogen bonds. Such findings are critical for understanding the chemical behavior of 4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide in various solvents and states (Holzer et al., 2003).
Novel Synthesis Routes : Studies have developed new synthesis routes for benzamide-based 5-aminopyrazoles, showcasing methods that could potentially apply to the synthesis of this compound derivatives. These methods involve reactions of benzoyl isothiocyanate with malononitrile and hydrazine, leading to compounds with significant biological activities (Hebishy et al., 2020).
Potential Biological Activities
Antiviral Activities : Benzamide-based 5-aminopyrazoles and their derivatives have been reported to show remarkable antiavian influenza virus activity. This suggests the potential for this compound to be explored for antiviral properties, especially against influenza A virus (subtype H5N1) (Hebishy et al., 2020).
Antimicrobial and Antitubercular Activities : New derivatives similar to this compound have been synthesized and screened for antimycobacterial activity against Mycobacterium tuberculosis, indicating the potential of such compounds as leads for developing new antimicrobial agents (Nayak et al., 2016).
Heterocyclic Synthesis and Medicinal Chemistry Applications : The synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which share structural similarities with this compound, has been reported. These compounds exhibit potential biological applications and have been screened for their inhibitory potential against various enzymes, showcasing their relevance in medicinal chemistry (Saeed et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-8-10-15(11-9-13)18(22)19-17-12-14(2)20-21(17)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZPOWTURLHKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-6-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2732386.png)

![1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2732390.png)
![Bicyclo[2.2.2]octan-1-ylmethanol](/img/structure/B2732391.png)
![3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2732394.png)
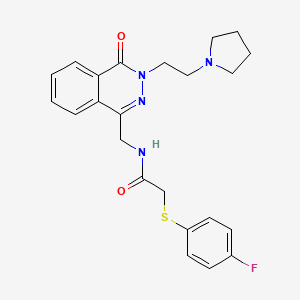
![1-benzyl-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2732397.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2732400.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B2732401.png)
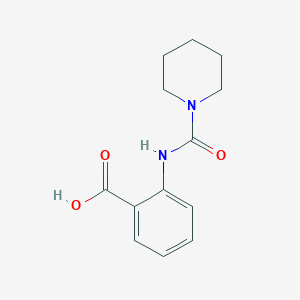
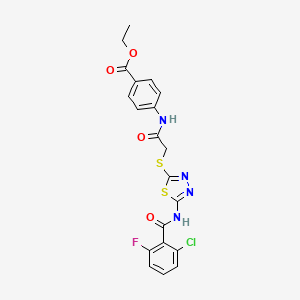
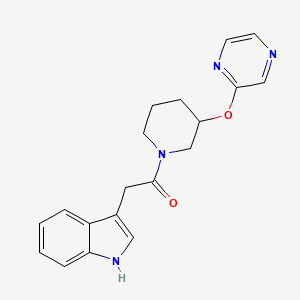
![N-(3,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732405.png)
